molecular formula C15H19N7O2 B7146941 N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B7146941
M. Wt: 329.36 g/mol
InChI Key: UGRVOTMERBQUFL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2/c1-9(2)22-14-11(6-17-22)15(24)21(8-16-14)7-13(23)18-12-5-10(3)19-20(12)4/h5-6,8-9H,7H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRVOTMERBQUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazolopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity is of interest in the field of biochemistry and molecular biology. Researchers study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent or a biochemical tool.

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: The compound’s chemical properties make it valuable in industrial applications, such as the development of new materials, catalysts, and chemical processes. Its stability and reactivity are leveraged to create products with enhanced performance and functionality.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s binding to these targets can modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • Trimethoxyphenylsilane
  • Tirzepatide
  • Semaglutide

Comparison: Compared to similar compounds, N-(2,5-dimethylpyrazol-3-yl)-2-(4-oxo-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide stands out due to its unique combination of pyrazole and pyrazolopyrimidine structures. This distinct configuration contributes to its specific chemical reactivity and potential applications. While compounds like trimethoxyphenylsilane are primarily used in material science and industrial applications, this compound’s versatility extends to biological and medicinal research, highlighting its broader scope of utility.

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